molecular formula C3H9NO5S B8115490 Sulfino-L-alanine hydrate

Sulfino-L-alanine hydrate

Cat. No.: B8115490
M. Wt: 171.17 g/mol
InChI Key: YQIXTMZYGQXTCZ-HSHFZTNMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfino-L-alanine hydrate can be synthesized through the oxidation of L-cysteine using hydrogen peroxide in an acidic medium. The reaction typically involves the following steps:

  • Dissolving L-cysteine in water.
  • Adding hydrogen peroxide slowly while maintaining the pH of the solution between 2 and 3 using hydrochloric acid.
  • Allowing the reaction to proceed at room temperature for several hours.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as chromatography may be employed to ensure the high quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

Sulfino-L-alanine hydrate undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be further oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfinic acid group can yield thiols.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives such as esters and amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acid chlorides or anhydrides for esterification and amidation reactions.

Major Products Formed

    Sulfonic acids: Formed through oxidation.

    Thiols: Formed through reduction.

    Esters and amides: Formed through substitution reactions.

Scientific Research Applications

Sulfino-L-alanine hydrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Studied for its role in metabolic pathways and as a potential modulator of enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including its role as an agonist of metabotropic glutamate receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Sulfino-L-alanine hydrate exerts its effects primarily through its interaction with metabotropic glutamate receptors. It acts as an agonist, selectively activating these receptors and stimulating phospholipase D activity. This activation leads to various downstream effects, including modulation of neurotransmitter release and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-cysteine: The parent amino acid from which sulfino-L-alanine hydrate is derived.

    L-cysteine sulfonic acid: A further oxidized form of this compound.

    L-cysteine thiol: The reduced form of this compound.

Uniqueness

This compound is unique due to its sulfinic acid group, which imparts distinct chemical reactivity and biological activity. Unlike its parent compound L-cysteine, this compound can participate in specific oxidation and reduction reactions, making it valuable in synthetic chemistry and biological research.

Properties

IUPAC Name

(2S)-2-amino-3-sulfinopropanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2/t2-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIXTMZYGQXTCZ-HSHFZTNMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)S(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207121-48-0
Record name L-Cysteinesulfinic Acid Monohydrate
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